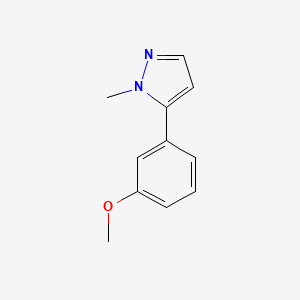
5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole
Descripción general
Descripción
“5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of equimolar equivalents of certain precursors in a suitable solvent under specific conditions . For instance, the synthesis of a compound named “N′-[(4-hydroxy-3-methoxyphenyl)methylidene]2-aminobenzohydrazide (H-AHMB)” was performed by condensing O-vanillin with 2-aminobenzohydrazide .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) . These techniques provide detailed information about the atomic and molecular structure of a compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and involve multiple steps . For instance, curcumin, a compound with a similar phenolic structure, has been shown to interact with different proteins, facilitating selective modulation of multiple cellular signaling pathways associated with various chronic diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various analytical methods. For instance, curcumin, a lipophilic compound, is insoluble in water, acidic, and neutral solutions, and soluble in ethanol, dimethylsulfoxide, and acetone .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazole derivatives, including those with methoxyphenyl groups, have been studied for their corrosion inhibition properties. They are found to be effective inhibitors for mild steel in acidic environments, such as hydrochloric acid solutions. These compounds adsorb onto the metal surface, forming a protective layer that reduces corrosion. The efficiency of these inhibitors increases with concentration and varies with temperature. Experimental techniques, including weight loss measurement, electrochemical methods, and theoretical studies like Density Functional Theory (DFT), support these findings (Yadav et al., 2016).
Pharmaceutical Research
Pyrazole derivatives exhibit significant biological activities, including cytotoxicity against cancer cells. For instance, certain pyrazole compounds have been synthesized and tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing potential for cancer therapy (Hassan et al., 2014). Moreover, computational and pharmacological evaluations of pyrazole derivatives have explored their applications in toxicity assessment, tumor inhibition, and as potential antioxidants, analgesics, and anti-inflammatory agents (Faheem, 2018).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those with methoxyphenyl groups, have been detailed in various studies. These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography. Their structures and properties, including tautomerism and crystal packing, have been analyzed, contributing to the understanding of their chemical behavior and potential applications (Cornago et al., 2009).
Antibacterial and Antifungal Activities
Pyrazole derivatives are also explored for their antibacterial and antifungal activities. For example, certain pyrazol-oxadiazole compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents. The structure-activity relationship (SAR) of these compounds provides insights into their mode of action and potential for drug development (Rai et al., 2009).
Mecanismo De Acción
Target of Action:
This compound primarily targets the metabotropic glutamate 5 (mGlu5) receptor. The mGlu5 receptor plays a crucial role in various physiological processes, including synaptic plasticity, learning, and mood regulation .
Mode of Action:
- 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole acts as a partial NAM of the mGlu5 receptor. By binding to an allosteric site on the receptor, it modulates its activity. Unlike full antagonists, partial NAMs retain therapeutic effects while having a broader therapeutic window . Similar to rapid-acting antidepressant drugs (RAADs) like ketamine, this compound induces a fast and sustained antidepressant-like effect. It enhances brain-derived neurotrophic factor (BDNF)-dependent mechanisms, which are crucial for mood regulation .
Biochemical Pathways:
- Activation of mGlu5 receptors leads to increased BDNF expression. BDNF promotes neuronal survival, synaptic plasticity, and mood stability. By modulating mGlu5, 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole indirectly influences BDNF levels . Altered mGlu5 signaling affects downstream pathways involved in mood regulation, such as the AKT/mTOR pathway. These changes contribute to the antidepressant-like effects observed .
Action Environment:
- Factors like stress, diet, and circadian rhythms influence mGlu5 receptor activity. Environmental changes may affect the compound’s efficacy and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)9-4-3-5-10(8-9)14-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFBLJAAHBCORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50771738 | |
| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |
CAS RN |
144026-75-5 | |
| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144026-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



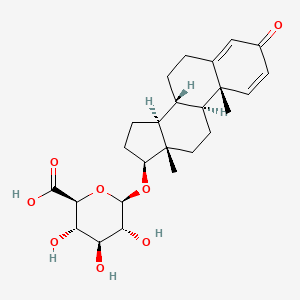
![Ethyl (6aR,10aR)-1-{[tert-butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1514445.png)
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)

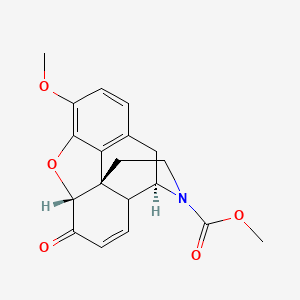
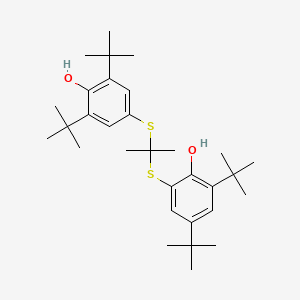
![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)
![2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide](/img/structure/B1514453.png)
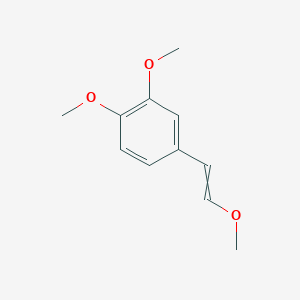
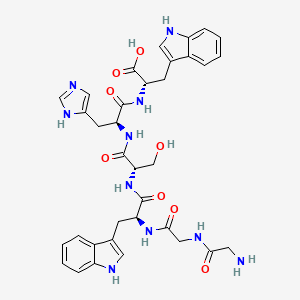

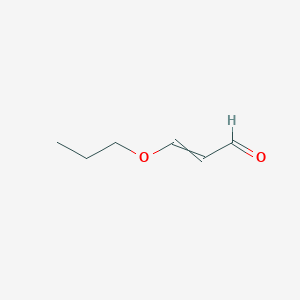
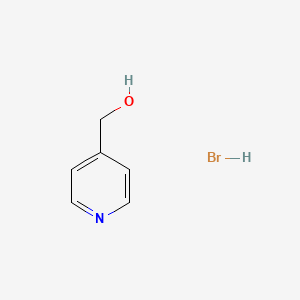
![[(8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (114C)octadecanoate](/img/structure/B1514464.png)